

Spectroscopic and Synthetic Profile of 1-(Dimethoxymethyl)-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-2-methylbenzene

Cat. No.: B1657839

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for the compound **1-(Dimethoxymethyl)-2-methylbenzene**, also known as o-tolualdehyde dimethyl acetal. This acetal serves as a valuable protecting group for the aldehyde functionality in o-tolualdehyde and is an important intermediate in various organic syntheses.

Physicochemical Properties

Property	Value	Reference
CAS Number	58378-32-8	
Molecular Formula	C ₁₀ H ₁₄ O ₂	
Molecular Weight	166.22 g/mol	
Exact Mass	166.0994 g/mol	
Canonical SMILES	CC1=CC=CC=C1C(OC)OC	
InChI Key	DRYPLHYCMMUGTN-UHFFFAOYSA-N	

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(Dimethoxymethyl)-2-methylbenzene**. This data is essential for the structural elucidation and quality control of the compound.

Disclaimer: The following spectroscopic data has been compiled from typical values for similar structures and referenced literature. It is intended for illustrative purposes and should be confirmed by experimental analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.55 - 7.50	m	1H	Ar-H	
7.35 - 7.20	m	3H	Ar-H	
5.45	s	1H	-CH(OCH ₃) ₂	
3.30	s	6H	-CH(OCH ₃) ₂	
2.40	s	3H	Ar-CH ₃	

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
137.5	Ar-C
136.0	Ar-C
130.0	Ar-CH
128.5	Ar-CH
127.0	Ar-CH
126.0	Ar-CH
102.0	-CH(OCH ₃) ₂
52.5	-CH(OCH ₃) ₂
19.0	Ar-CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3020	m	C-H stretch (aromatic)
2990-2940	m	C-H stretch (aliphatic)
2830	m	C-H stretch (O-CH ₃)
1600, 1480, 1450	m-s	C=C stretch (aromatic ring)
1200-1000	s	C-O stretch (acetal)
760-740	s	C-H bend (ortho-disubstituted benzene)

MS (Mass Spectrometry) Data

m/z	Relative Intensity (%)	Assignment
166	5	$[M]^+$
135	100	$[M - OCH_3]^+$
105	80	$[M - CH(OCH_3)_2]^+$
91	40	$[C_7H_7]^+$ (tropylium ion)
77	30	$[C_6H_5]^+$

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **1-(Dimethoxymethyl)-2-methylbenzene**.

Synthesis Protocol: Acid-Catalyzed Acetalization of o-Tolualdehyde

The most common method for the preparation of **1-(Dimethoxymethyl)-2-methylbenzene** is the acid-catalyzed reaction of o-tolualdehyde with methanol.

Materials:

- o-Tolualdehyde
- Methanol (anhydrous)
- Trimethyl orthoformate (optional, as a water scavenger)
- Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst-15, or a few drops of concentrated sulfuric acid)
- Anhydrous sodium bicarbonate or sodium carbonate for neutralization
- Anhydrous magnesium sulfate or sodium sulfate for drying

- Appropriate glassware for reaction under anhydrous conditions (round-bottom flask, condenser, etc.)

Procedure:

- To a solution of o-tolualdehyde in excess anhydrous methanol, add trimethyl orthoformate.
- Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of PTSA).
- The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is cooled to room temperature and quenched by the addition of a mild base such as anhydrous sodium bicarbonate to neutralize the acid catalyst.
- The mixture is filtered, and the excess methanol is removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification is typically achieved by distillation under reduced pressure to afford **1-(Dimethoxymethyl)-2-methylbenzene** as a colorless oil.

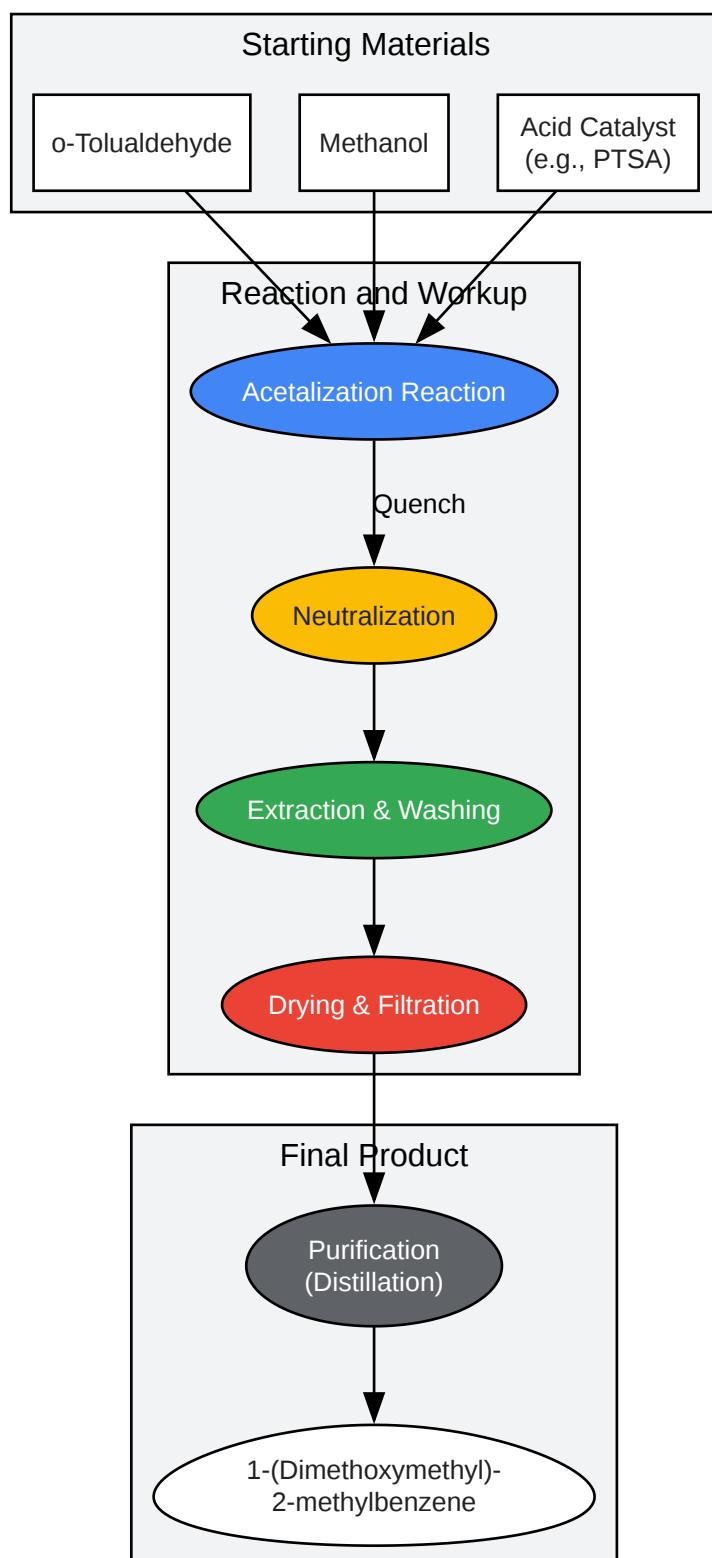
Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

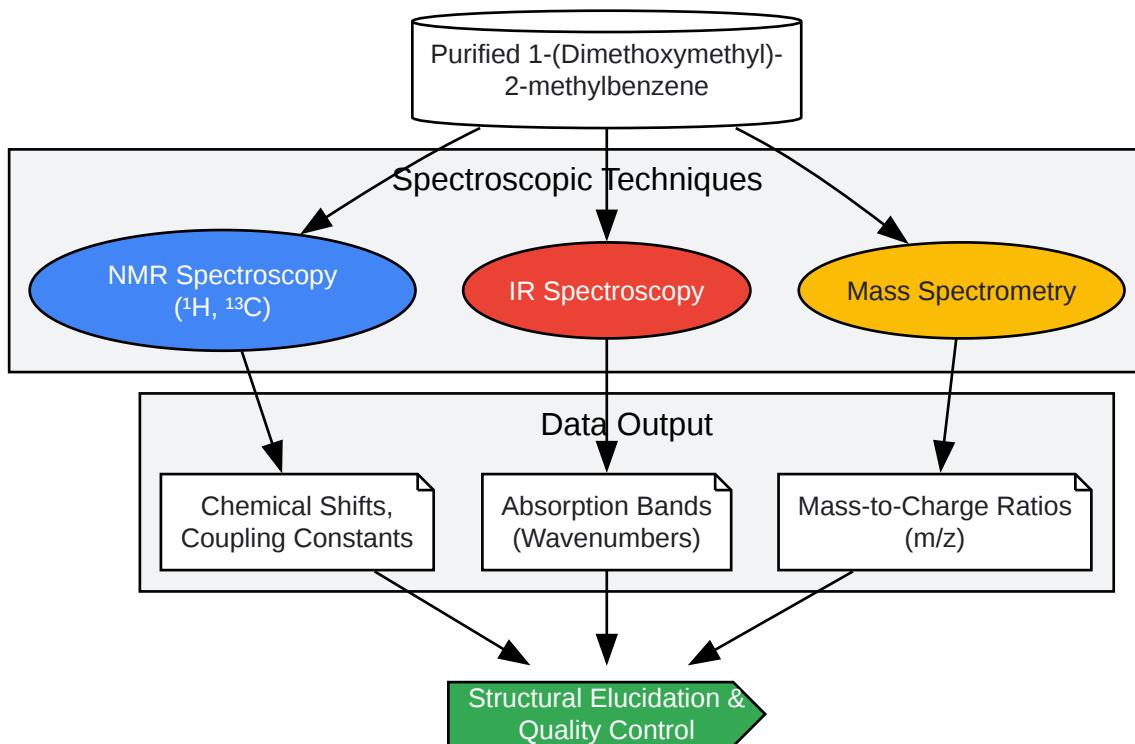
- Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (typically CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

- Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ^{13}C NMR, proton decoupling is typically employed.

Infrared (IR) Spectroscopy:


- Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):


- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
- Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and analysis of **1-(Dimethoxymethyl)-2-methylbenzene**.

[Click to download full resolution via product page](#)

Synthetic workflow for **1-(Dimethoxymethyl)-2-methylbenzene**.

[Click to download full resolution via product page](#)

Workflow for spectroscopic analysis and structural confirmation.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(Dimethoxymethyl)-2-methylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1657839#spectroscopic-data-of-1-dimethoxymethyl-2-methylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com